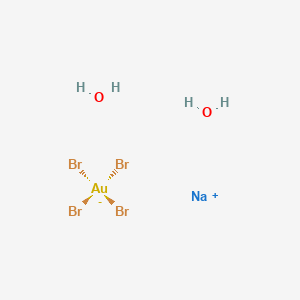
Sodium tetrabromoaurate(III) dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrabromoaurate(III) dihydrate is an inorganic compound with the formula NaAuBr4•2H2O. It consists of sodium cations (Na+), tetrabromoaurate(III) anions ([AuBr4]−), and two water molecules of hydration. This compound is known for its applications in various scientific fields, particularly in the synthesis of nanoparticles and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) dihydrate is typically synthesized by reacting gold metal with bromine in the presence of sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of gold with bromine and sodium bromide under aqueous conditions, followed by crystallization and purification processes.
化学反応の分析
Types of Reactions: Sodium tetrabromoaurate(III) dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the gold center is further oxidized.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing species.
Substitution: The bromide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold nanoparticles.
Substitution: Various gold-ligand complexes.
科学的研究の応用
Sodium tetrabromoaurate(III) dihydrate has several applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles via the layer-by-layer hydrothermal route, which are studied for their growth characteristics and optical properties.
Medicine: Investigated for use in drug delivery systems and cancer therapy, leveraging the biocompatibility and functionalization potential of gold nanoparticles.
Industry: Utilized in the fabrication of advanced materials and coatings, as well as in catalysis for various chemical reactions.
作用機序
The mechanism by which sodium tetrabromoaurate(III) dihydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, enabling applications in imaging, diagnostics, and therapy. The molecular targets and pathways involved include cellular uptake mechanisms and interactions with proteins and nucleic acids .
類似化合物との比較
Sodium tetrachloroaurate(III): Similar in structure but contains chloride instead of bromide.
Potassium tetrabromoaurate(III): Contains potassium instead of sodium.
Sodium tetrachloroaurate(III) dihydrate: Similar hydration state but with chloride ligands.
Uniqueness: Sodium tetrabromoaurate(III) dihydrate is unique due to its specific bromide ligands, which can impart different reactivity and properties compared to its chloride analogs. This uniqueness makes it valuable in specific applications where bromide ligands are preferred .
特性
分子式 |
AuBr4H4NaO2 |
|---|---|
分子量 |
575.60 g/mol |
IUPAC名 |
sodium;tetrabromogold(1-);dihydrate |
InChI |
InChI=1S/Au.4BrH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChIキー |
NWTJWUSRSQZWFQ-UHFFFAOYSA-J |
正規SMILES |
O.O.[Na+].Br[Au-](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)
![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
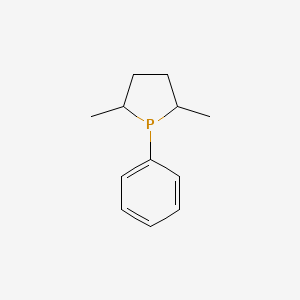
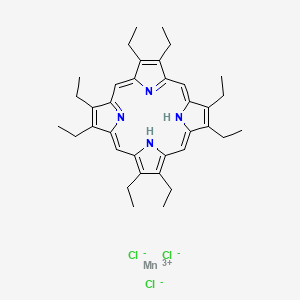
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
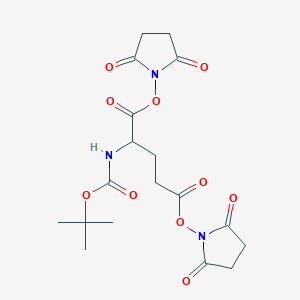
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
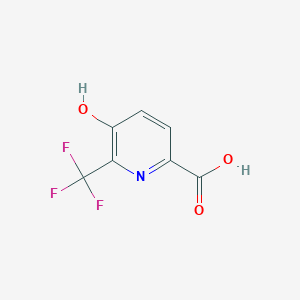
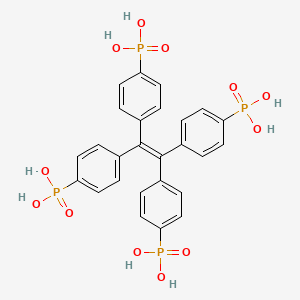
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)
